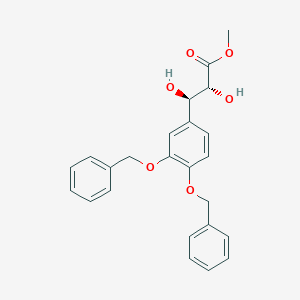

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester

Descripción general

Descripción

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and a dihydroxy-propionic acid methyl ester moiety. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of benzyloxy groups through benzylation reactions. The final steps often involve esterification and purification processes to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzyloxy-ketones, while reduction of the ester group may produce benzyloxy-alcohols.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally similar to (2R,3R)-3-(3,4-bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester. For instance, flavan-3-ols have been identified as having potent inhibitory effects against the Ebola virus (EBOV). The mechanism involves interaction with the viral glycoprotein, suggesting that derivatives of this compound could exhibit similar antiviral activity against various viruses .

Antioxidant Properties

Compounds with hydroxyl groups are often evaluated for their antioxidant capabilities. The presence of multiple hydroxyl groups in this compound may enhance its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial for developing therapies targeting oxidative stress-related diseases.

Cancer Research

The compound's structural characteristics suggest potential applications in cancer therapy. Similar compounds have shown efficacy in inhibiting tumor growth by modulating pathways related to apoptosis and cell proliferation. Investigations into how this compound interacts with cellular mechanisms could pave the way for novel anticancer agents.

Case Study 1: Antiviral Screening

A study involving derivatives of flavan-3-ols demonstrated their effectiveness against EBOV with IC50 values ranging from 0.83 to 36.0 µM. These findings suggest that modifications to the flavan structure can enhance antiviral activity . Given the structural similarities, this compound may also possess significant antiviral potential.

Case Study 2: Antioxidant Evaluation

In vitro assays have shown that compounds with similar hydroxyl configurations can effectively reduce oxidative stress markers in cellular models. The antioxidant capacity of this compound should be assessed through standardized assays such as DPPH radical scavenging and FRAP assays.

Mecanismo De Acción

The mechanism by which (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

- (2R,3R)-3-(3,4-Dimethoxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester

- (2R,3R)-3-(3,4-Dihydroxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester

Uniqueness

Compared to similar compounds, (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is unique due to the presence of benzyloxy groups, which can significantly alter its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is a complex organic compound with potential biological activity that has garnered interest in various fields of pharmaceutical research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₃₇H₃₅O₅

Molecular Weight: 573.678 g/mol

SMILES Notation: OC@@Hc3ccc(OCc4ccccc4)c(OCc5ccccc5)c3

The compound features multiple phenolic groups and a dihydroxypropionic acid backbone, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity: Some derivatives have shown selective inhibition of cancer cell proliferation. For instance, studies on structurally related compounds demonstrated IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), suggesting potential for targeted cancer therapies .

- Antiviral Properties: Related compounds have been explored for their efficacy against viral infections such as Ebola. Structural modifications have been linked to enhanced antiviral activity .

- G Protein-Coupled Receptor (GPCR) Modulation: Derivatives have been identified as antagonists of specific GPCRs, impacting signaling pathways involved in various diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

-

Anticancer Study:

A series of derivatives were synthesized and tested for their antiproliferative effects on HCT-116 colon cancer cells. The most potent compounds exhibited significant selectivity towards cancerous cells compared to normal cells (HEK-293), indicating a promising therapeutic index . -

Antiviral Research:

In a study exploring the antiviral potential against Ebola virus, several derivatives were synthesized from a common scaffold based on (–)-epicatechin. Among these, one compound demonstrated >60% inhibitory effect against EBOVpp infection, underscoring the importance of structural modifications for enhancing biological activity .

Propiedades

IUPAC Name |

methyl (2R,3R)-3-[3,4-bis(phenylmethoxy)phenyl]-2,3-dihydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-28-24(27)23(26)22(25)19-12-13-20(29-15-17-8-4-2-5-9-17)21(14-19)30-16-18-10-6-3-7-11-18/h2-14,22-23,25-26H,15-16H2,1H3/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHNPJQJVNNUTB-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650638 | |

| Record name | Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197244-11-4 | |

| Record name | Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.